Fucosterol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

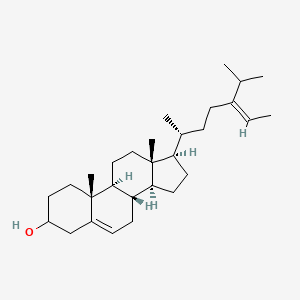

Fucosterol: is a steroid compound with the molecular formula C29H48O . It is a derivative of stigmastane and is classified under sterol lipids.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fucosterol typically involves the modification of stigmastane derivativesThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired configuration .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent production .

Análisis De Reacciones Químicas

Types of Reactions

Fucosterol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group at the 3rd position to a ketone.

Reduction: The double bond at the 5th position can be reduced to form a saturated compound.

Substitution: The ethylidene group at the 24th position can be substituted with other functional groups

Common Reagents and Conditions

Oxidation: Common reagents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used.

Substitution: Various alkyl halides and nucleophiles can be used under basic conditions

Major Products Formed

Oxidation: Formation of 24Z-ethylidene-cholest-5-en-3-one.

Reduction: Formation of 24Z-ethylidene-cholestane-3-ol.

Substitution: Formation of various 24-substituted derivatives

Aplicaciones Científicas De Investigación

Introduction to Fucosterol

This compound is a sterol primarily derived from marine sources, particularly brown algae. It has garnered significant attention in recent years due to its diverse therapeutic applications, including anticancer, anti-inflammatory, and hepatoprotective properties. This article delves into the scientific research applications of this compound, presenting comprehensive data and case studies that illustrate its potential in various fields.

Biological Activities and Mechanisms

This compound exhibits a range of biological activities that contribute to its therapeutic potential:

- Anticancer Properties : this compound has shown efficacy against various cancer types, including non-small cell lung cancer and ovarian cancer. Mechanistic studies suggest that it targets key signaling pathways involved in cell proliferation and apoptosis.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines and signaling pathways such as NF-κB and MAPK, thus mitigating inflammation in cellular models.

- Antifungal Activity : this compound has demonstrated antifungal effects against several pathogens, including Curvularia lunata and Stachybotrys atra, highlighting its potential as an antifungal agent.

- Hepatoprotective Effects : Studies have shown that this compound can regulate cholesterol homeostasis in liver cells, suggesting a protective role against liver diseases.

Table 1: Summary of Biological Activities of this compound

Anticancer Mechanisms

A study focused on the effects of this compound on non-small cell lung cancer (NSCLC) revealed that it suppresses tumor progression by targeting the GRB2 protein, which is part of the Raf/MEK/ERK signaling pathway. This pathway is crucial for regulating cell proliferation and survival. The study utilized network pharmacology methods to identify candidate targets and validate the interaction through molecular docking techniques .

Ovarian Cancer Inhibition

In another significant study, this compound was tested on ovarian cancer cell lines (ES2 and OV90). The results indicated a dose-dependent inhibition of cell proliferation and induction of late apoptosis. Flow cytometry analysis showed alterations in cell-cycle progression, with this compound treatment leading to increased late apoptotic cells . This study underscores the compound's potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Effects

Research on the anti-inflammatory properties of this compound demonstrated its ability to inhibit reactive oxygen species (ROS) production in keratinocytes and macrophages. The compound effectively reduced the expression of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, indicating its role in managing inflammatory diseases .

Potential Applications in Medicine

Given its diverse biological activities, this compound holds promise for various medical applications:

- Cancer Therapy : Its ability to target multiple pathways involved in tumor growth makes it a candidate for developing novel anticancer drugs.

- Anti-inflammatory Treatments : this compound could be utilized in therapies aimed at reducing chronic inflammation associated with various diseases.

- Nutraceuticals : Due to its health benefits, this compound may be incorporated into dietary supplements aimed at improving overall health.

Table 2: Potential Medical Applications of this compound

| Application Type | Description |

|---|---|

| Cancer Therapy | Development of drugs targeting specific cancers |

| Anti-inflammatory | Formulations for chronic inflammation management |

| Nutraceuticals | Dietary supplements for health improvement |

Mecanismo De Acción

The mechanism of action of Fucosterol involves its interaction with cellular membranes and receptors. It can modulate membrane fluidity and influence signaling pathways by binding to specific receptors. The molecular targets include various enzymes and proteins involved in cholesterol metabolism and transport .

Comparación Con Compuestos Similares

Similar Compounds

Stigmastane: The parent hydride of Fucosterol.

Cholest-5-en-3-ol, 24-propylidene-, (3β,24Z): Another derivative with a similar structure but different substituents

Uniqueness

This compound is unique due to its specific ethylidene substitution at the 24th position and the presence of a double bond at the 5th position. These structural features confer distinct chemical properties and biological activities compared to other similar compounds .

Actividad Biológica

Fucosterol, a sterol predominantly found in brown algae, has garnered attention for its diverse biological activities. This article delves into the various mechanisms through which this compound exerts its effects, supported by case studies, research findings, and data tables.

Overview of this compound

This compound (24-ethylidene cholesterol) is a bioactive compound that belongs to the sterol group. It is primarily extracted from marine macroalgae and has been shown to possess multiple health benefits, including anti-cancer, anti-inflammatory, and hepatoprotective properties .

Anti-Cancer Properties

Recent studies have highlighted this compound's potential in cancer treatment, particularly against non-small cell lung cancer (NSCLC). Research has identified key molecular targets such as GRB2, MAPK1, and EGFR that are involved in the Raf/MEK/ERK signaling pathway. This compound appears to inhibit cancer cell proliferation and promote apoptosis through these pathways .

Table 1: Molecular Targets of this compound in NSCLC

| Target | Role in Cancer Progression | Reference |

|---|---|---|

| GRB2 | Regulates cell proliferation and apoptosis | |

| MAPK1 | Involved in signaling pathways for growth | |

| EGFR | Promotes cell division; often mutated in cancer |

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties by modulating immune responses. It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress, which is crucial in chronic inflammatory diseases .

Hepatoprotective Activity

Studies indicate that this compound can protect liver cells from damage caused by toxins. It enhances antioxidant defenses and reduces lipid peroxidation, thus playing a protective role against hepatotoxicity .

Safety and Toxicity

Research on the safety profile of this compound reveals low toxicity levels across various studies. In vitro and in vivo assessments show that this compound does not exhibit significant adverse effects at therapeutic doses. However, comprehensive clinical studies are still necessary to fully establish its safety for human consumption .

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

- Anti-Osteoarthritic Activity : A study demonstrated that this compound alleviates symptoms of osteoarthritis by reducing inflammation and promoting cartilage health .

- Immunomodulatory Effects : Another investigation revealed that this compound enhances immune responses by increasing the activity of immune cells while maintaining homeostasis .

- Antioxidant Properties : this compound's ability to scavenge free radicals has been linked to its protective effects against oxidative stress-related diseases .

Propiedades

Fórmula molecular |

C29H48O |

|---|---|

Peso molecular |

412.7 g/mol |

Nombre IUPAC |

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/b21-7-/t20-,23?,24+,25-,26+,27+,28+,29-/m1/s1 |

Clave InChI |

OSELKOCHBMDKEJ-HRKULPSGSA-N |

SMILES |

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |

SMILES isomérico |

C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C)\C(C)C |

SMILES canónico |

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |

Sinónimos |

(24E)-24-N-propylidenecholesterol 24-isoethylidenecholest-5-en-3 beta-ol,delta(5)-avenasterol 24Z-ethylidenecholest-5-en-3B-ol 28-isofucosterol delta(5)-avenasterol fucosterol fucosterol, (3beta)-isomer fucosterol, 28-(14)C-labeled cpd, (E)-isomer stigmasta-5,24-dien-3 beta-ol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.